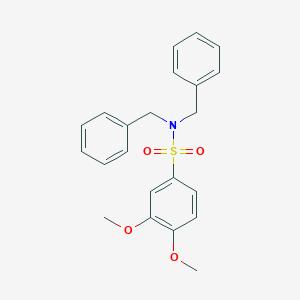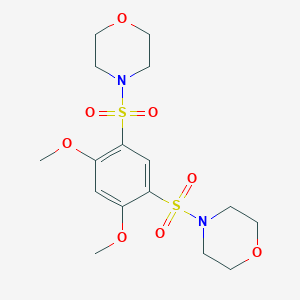![molecular formula C12H10ClNO B275714 2-[(4-Chlorophenyl)methoxy]pyridine](/img/structure/B275714.png)
2-[(4-Chlorophenyl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)methoxy]pyridine, also known as CPM, is a chemical compound that has been widely studied for its various applications in scientific research. It is a pyridine-based chemical that has a chlorophenyl group and a methoxy group attached to it. CPM is known for its ability to modulate certain receptors in the brain, making it a useful tool for studying various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methoxy]pyridine involves its ability to bind to specific receptors in the brain. Specifically, 2-[(4-Chlorophenyl)methoxy]pyridine has been shown to bind to the alpha7 nicotinic acetylcholine receptor, which is involved in a variety of neurological processes including learning and memory. By binding to this receptor, 2-[(4-Chlorophenyl)methoxy]pyridine can modulate its function and alter the activity of the neurons that it regulates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Chlorophenyl)methoxy]pyridine are complex and varied, depending on the specific receptor and neuronal system that it is acting on. In general, 2-[(4-Chlorophenyl)methoxy]pyridine has been shown to have a modulatory effect on the activity of certain neurons, which can lead to changes in behavior, cognition, and other physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-Chlorophenyl)methoxy]pyridine in lab experiments is its ability to selectively modulate certain receptors in the brain. This allows researchers to study the function of these receptors in a more precise and controlled manner. However, one limitation of using 2-[(4-Chlorophenyl)methoxy]pyridine is that it may have off-target effects on other receptors or neuronal systems, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research on 2-[(4-Chlorophenyl)methoxy]pyridine and its applications in scientific research. Some possible areas of investigation include the development of new drugs that target the alpha7 nicotinic acetylcholine receptor, the use of 2-[(4-Chlorophenyl)methoxy]pyridine to study the effects of environmental toxins on the brain, and the exploration of 2-[(4-Chlorophenyl)methoxy]pyridine's potential therapeutic uses in neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[(4-Chlorophenyl)methoxy]pyridine, as well as its potential limitations as a research tool.
Synthesis Methods
The synthesis of 2-[(4-Chlorophenyl)methoxy]pyridine involves the reaction of 4-chlorobenzyl chloride with 2-hydroxypyridine in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium methoxide to yield the final compound, 2-[(4-Chlorophenyl)methoxy]pyridine.
Scientific Research Applications
2-[(4-Chlorophenyl)methoxy]pyridine has been extensively studied for its various applications in scientific research. It is commonly used as a tool to study the function of certain receptors in the brain, including the nicotinic acetylcholine receptors and the alpha7 nicotinic acetylcholine receptor. 2-[(4-Chlorophenyl)methoxy]pyridine has also been used to study the effects of certain drugs on these receptors, as well as to investigate the potential therapeutic uses of these drugs.
properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H10ClNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 |
InChI Key |
HZTXJKJNIOGDMO-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)



![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)
